![molecular formula C19H11ClN4O4 B6138783 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6138783.png)
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as GW 501516, is a synthetic PPAR-δ (peroxisome proliferator-activated receptor delta) agonist. It was developed in the late 1990s as a potential treatment for metabolic and cardiovascular diseases, but it was later found to have performance-enhancing effects and was banned by the World Anti-Doping Agency (WADA) in 2009.
Wirkmechanismus
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 works by activating PPAR-δ, a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPAR-δ, 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 enhances the utilization of fatty acids for energy, improves insulin sensitivity, and reduces inflammation.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has been shown to improve endurance and exercise performance in animal studies. It has also been found to reduce body weight, improve glucose tolerance, and increase HDL cholesterol levels in obese and diabetic animal models. In human studies, 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has been shown to increase endurance and fat oxidation during exercise, but its long-term effects on health and performance are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has several advantages for laboratory experiments, including its high potency, selectivity, and stability. However, its use is limited by its banned status in sports and the lack of long-term safety data in humans.
Zukünftige Richtungen
Future research on 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 should focus on its potential therapeutic applications in various diseases, including metabolic and cardiovascular diseases. Additionally, more studies are needed to investigate its long-term effects on health and performance, as well as its safety in humans. Finally, the development of selective PPAR-δ agonists with improved safety profiles could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 involves several steps, starting with the reaction of 2-chloro-4-nitrobenzoic acid with 2-aminopyridine to form 2-chloro-4-nitro-N-(2-pyridyl)benzamide. This intermediate is then reacted with 5-bromo-2-hydroxybenzoic acid to form 2-chloro-4-nitro-N-[2-(5-bromo-2-hydroxyphenyl)-1,3-benzoxazol-5-yl]benzamide, which is finally de-brominated using zinc dust to yield the desired product.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide 501516 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cardiovascular diseases. It has also been investigated for its potential to improve endurance and performance in athletes.
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O4/c20-15-9-13(24(26)27)4-5-14(15)18(25)22-12-3-6-17-16(8-12)23-19(28-17)11-2-1-7-21-10-11/h1-10H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYXUMVWQOZYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitro-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.